2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole
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Overview
Description
2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole is a complex organic compound with the molecular formula C22H21NO3S It is known for its unique structural features, which include a tetrahydroisoxazole ring substituted with benzyl, phenyl, and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with phenylsulfonyl chloride to form an intermediate, which is then cyclized with phenylacetaldehyde under acidic conditions to yield the desired tetrahydroisoxazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the sulfonyl group, yielding simpler derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce desulfonylated derivatives.
Scientific Research Applications
2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydroisoxazole ring provides a rigid framework that can influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-phenyl-4-(methylsulfonyl)tetrahydroisoxazole
- 2-Benzyl-3-phenyl-4-(ethylsulfonyl)tetrahydroisoxazole
- 2-Benzyl-3-phenyl-4-(propylsulfonyl)tetrahydroisoxazole
Uniqueness
2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole is unique due to the presence of the phenylsulfonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-benzyl-3-phenyl-1,2-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c24-27(25,20-14-8-3-9-15-20)21-17-26-23(16-18-10-4-1-5-11-18)22(21)19-12-6-2-7-13-19/h1-15,21-22H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNDEOFONNYWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N(O1)CC2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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